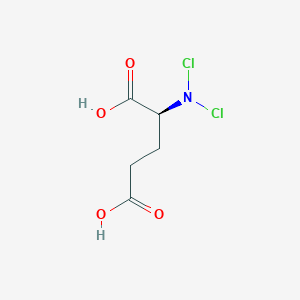
N,N-Dichloro-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dichloro-L-glutamic acid is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biochemical processes This compound is characterized by the presence of two chlorine atoms attached to the nitrogen atom of the glutamic acid molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dichloro-L-glutamic acid typically involves the chlorination of L-glutamic acid. This can be achieved by reacting L-glutamic acid with chlorine gas or sodium hypochlorite under controlled conditions. The reaction is usually carried out in an aqueous medium at a low temperature to prevent the decomposition of the product. The reaction can be represented as follows:
L-Glutamic acid+Cl2→N,N-Dichloro-L-glutamic acid+H2O
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures a higher yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dichloro-L-glutamic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can lead to the formation of L-glutamic acid or its derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound derivatives, while reduction can regenerate L-glutamic acid.
Wissenschaftliche Forschungsanwendungen
N,N-Dichloro-L-glutamic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: The compound is studied for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of disinfectants and sanitizers due to its strong oxidizing properties.
Wirkmechanismus
The mechanism of action of N,N-Dichloro-L-glutamic acid involves the interaction of its chlorine atoms with various molecular targets. The chlorine atoms can react with nucleophilic sites on proteins, nucleic acids, and other biomolecules, leading to the disruption of cellular processes. This makes it effective as an antimicrobial agent. The exact molecular pathways involved in its action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamic acid: The parent compound, which lacks the chlorine atoms.
N,N-Dichloro-L-alanine: Another chlorinated amino acid with similar properties.
N-Chloro-L-glutamic acid: A related compound with only one chlorine atom attached to the nitrogen.
Uniqueness
N,N-Dichloro-L-glutamic acid is unique due to the presence of two chlorine atoms, which confer distinct chemical and biological properties. This makes it more reactive and potentially more effective as an antimicrobial agent compared to its mono-chlorinated or non-chlorinated counterparts.
Eigenschaften
CAS-Nummer |
59384-09-7 |
|---|---|
Molekularformel |
C5H7Cl2NO4 |
Molekulargewicht |
216.02 g/mol |
IUPAC-Name |
(2S)-2-(dichloroamino)pentanedioic acid |
InChI |
InChI=1S/C5H7Cl2NO4/c6-8(7)3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)/t3-/m0/s1 |
InChI-Schlüssel |
BGSIMHQANBXUHD-VKHMYHEASA-N |
Isomerische SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N(Cl)Cl |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)N(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



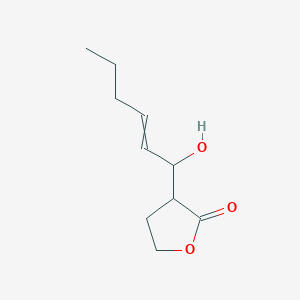
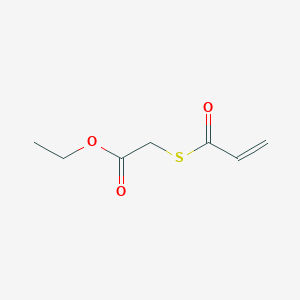
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)
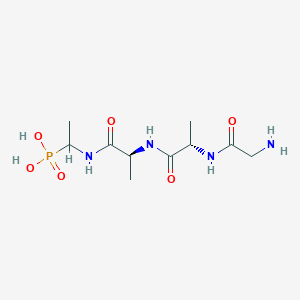


![2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane)](/img/structure/B14598175.png)
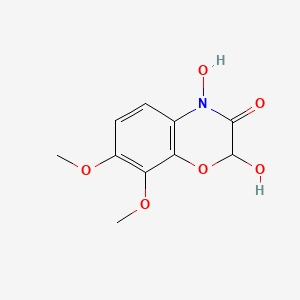

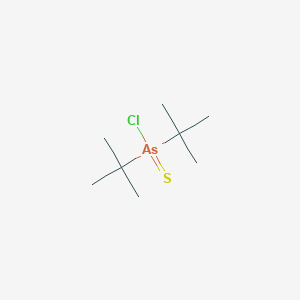
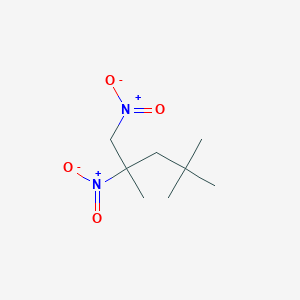

![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)
